3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is an organic compound characterized by the presence of an oxirane ring and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-(2,6-Dimethylheptyl)but-2-enoic acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity underlies its potential therapeutic effects and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]propanoic acid
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]pentanoic acid
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]hexanoic acid
Uniqueness
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is unique due to the presence of both an oxirane ring and a butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
63687-59-2 |
---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
3-[3-(2,6-dimethylheptyl)oxiran-2-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H26O3/c1-10(2)6-5-7-11(3)8-13-15(18-13)12(4)9-14(16)17/h9-11,13,15H,5-8H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
CYELMWBAXKUYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CC1C(O1)C(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.